4-chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trichloroethyl Group: The trichloroethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the trichloroethyl-indole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups, where nucleophiles such as amines or thiols replace these groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
4-chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)-benzamide: Similar structure with a pyrrolidine ring instead of an indole ring.
N-arylsulfonyl-3-acetylindole derivatives: Indole derivatives with sulfonyl and acetyl groups, studied for their biological activities.
Uniqueness
4-chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of the indole ring, trichloroethyl group, and sulfonamide moiety imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H14Cl4N2O2S |
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Molecular Weight |
452.2 g/mol |
IUPAC Name |
4-chloro-N-[2,2,2-trichloro-1-(1-methylindol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H14Cl4N2O2S/c1-23-10-14(13-4-2-3-5-15(13)23)16(17(19,20)21)22-26(24,25)12-8-6-11(18)7-9-12/h2-10,16,22H,1H3 |
InChI Key |
GTIMHWQAGLUSOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C(Cl)(Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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